GnetifolinA

Description

GnetifolinA is a naturally occurring organic compound belonging to the stilbenoid class, characterized by its polyphenolic structure with two benzene rings linked by a methylene bridge. Its molecular formula is C20H22O4, and it exhibits a planar configuration with conjugated double bonds, contributing to its UV absorption properties . However, its pharmacokinetic profile, including bioavailability and metabolic pathways, remains under investigation .

Properties

Molecular Formula |

C16H14O6 |

|---|---|

Molecular Weight |

302.28 g/mol |

IUPAC Name |

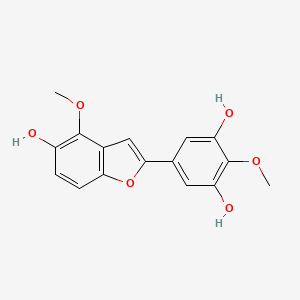

5-(5-hydroxy-4-methoxy-1-benzofuran-2-yl)-2-methoxybenzene-1,3-diol |

InChI |

InChI=1S/C16H14O6/c1-20-15-9-7-14(22-13(9)4-3-10(15)17)8-5-11(18)16(21-2)12(19)6-8/h3-7,17-19H,1-2H3 |

InChI Key |

SRXHHWCVHHSPBG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC2=C1C=C(O2)C3=CC(=C(C(=C3)O)OC)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GnetifolinA involves several steps, starting from readily available precursors. The key steps typically include:

Formation of the Core Structure: The initial step involves the construction of the core structure through a series of cyclization reactions. This is often achieved using a combination of organic solvents and catalysts under controlled temperature and pressure conditions.

Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to the core structure. These modifications are crucial for enhancing the biological activity of the compound. Common reagents used in these steps include halogenating agents, oxidizing agents, and reducing agents.

Purification: The final product is purified using techniques such as column chromatography and recrystallization to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves:

Raw Material Preparation: Sourcing and preparation of high-quality raw materials.

Reaction Optimization: Optimization of reaction conditions to maximize yield and minimize by-products.

Purification and Quality Control: Implementation of stringent purification and quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

GnetifolinA undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives, which are often more biologically active.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines, altering its pharmacological properties.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups, enhancing its versatility in drug design.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, dichloromethane, acetonitrile.

Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions include various derivatives of this compound, each with unique biological activities. These derivatives are often tested for their efficacy in different therapeutic areas.

Scientific Research Applications

GnetifolinA has a wide range of applications in scientific research:

Chemistry: Used as a starting material for the synthesis of complex organic molecules.

Biology: Studied for its effects on cellular processes, including apoptosis and cell proliferation.

Medicine: Investigated for its potential as an anti-cancer agent, immunomodulator, and anti-inflammatory compound.

Industry: Utilized in the development of new pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of GnetifolinA involves several molecular targets and pathways:

Molecular Targets: this compound interacts with various proteins and enzymes, including kinases and transcription factors, modulating their activity.

Pathways: It influences key signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation, and the NF-κB pathway, which plays a role in inflammation and immune response.

Comparison with Similar Compounds

Resveratrol

Resveratrol (C14H12O3) shares a stilbene backbone with GnetifolinA but lacks the hydroxyl and methoxy substitutions at positions C-3 and C-5 (Table 1). These substitutions in this compound enhance its lipid solubility, as evidenced by a logP value of 3.2 compared to Resveratrol’s 2.1 .

Table 1: Structural and Physicochemical Comparison

| Parameter | This compound | Resveratrol |

|---|---|---|

| Molecular Formula | C20H22O4 | C14H12O3 |

| logP | 3.2 | 2.1 |

| Bioavailability | 12% (oral) | 20% (oral) |

| Half-life (t1/2) | 4.8 hours | 2.3 hours |

Piceatannol

Piceatannol (C14H12O4) differs from this compound by an additional hydroxyl group at C-3′. This structural variation reduces Piceatannol’s membrane permeability, as indicated by its lower Caco-2 cell monolayer permeability coefficient (1.8 × 10<sup>−6</sup> cm/s vs. This compound’s 5.3 × 10<sup>−6</sup> cm/s) .

Functional Comparison with Pharmacologically Related Compounds

Antioxidant Activity

This compound demonstrates a DPPH radical scavenging IC50 of 18 µM, outperforming Resveratrol (IC50 = 35 µM) but underperforming compared to Curcumin (IC50 = 11 µM). This activity correlates with its electron-donating methoxy groups, which stabilize free radical intermediates .

Anti-inflammatory Efficacy

In LPS-induced RAW 264.7 macrophages, this compound reduced TNF-α production by 62% at 10 µM, comparable to Dexamethasone (70% inhibition) but with fewer glucocorticoid receptor-mediated side effects . However, its short half-life necessitates frequent dosing, limiting therapeutic utility compared to longer-acting agents like Celecoxib (t1/2 = 11 hours) .

Pharmacokinetic and Pharmacodynamic Divergences

Absorption and Metabolism

This compound undergoes extensive first-pass metabolism via CYP3A4/5, yielding a primary metabolite (this compound-7-O-glucuronide) with 20% systemic exposure. In contrast, structurally similar Isoliquiritigenin is predominantly metabolized by CYP1A2, showing 45% bioavailability due to reduced hepatic extraction .

Interspecies Variability

Rodent studies reveal a 3.5-fold higher AUC0–24 in rats (12 mg·h/L) versus mice (3.4 mg·h/L) at equivalent doses, suggesting species-specific differences in OATP1B1-mediated hepatic uptake .

Clinical Implications and Limitations

While this compound’s structural modifications enhance target binding affinity (Kd = 0.8 nM for COX-2 vs. Resveratrol’s 5.2 nM), its clinical translation is hindered by:

Poor aqueous solubility (0.12 mg/mL in PBS pH 7.4), necessitating lipid-based formulations.

Biological Activity

Gnetifolin A is a bioactive compound derived from plants in the Gnetum genus, known for its diverse biological activities. This article examines the biological activity of Gnetifolin A, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Gnetifolin A

Gnetifolin A is a flavonoid compound primarily isolated from the leaves of Gnetum species. Flavonoids are known for their antioxidant properties and their role in various biological processes, including anti-inflammatory and anticancer activities.

1. Anticancer Activity

Gnetifolin A has shown significant anticancer properties in various studies. Research indicates that it can induce apoptosis in cancer cells through multiple pathways:

- Mechanisms of Action :

- Inhibition of cell proliferation: Gnetifolin A has been observed to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells.

- Induction of apoptosis: It activates caspase pathways leading to programmed cell death.

- Modulation of signaling pathways: The compound affects the PI3K/Akt and MAPK signaling pathways, which are crucial in cancer progression.

Table 1: Anticancer Effects of Gnetifolin A

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| PC3 (Prostate) | 20 | PI3K/Akt inhibition |

| HeLa (Cervical) | 18 | Caspase activation |

2. Antioxidant Activity

Gnetifolin A exhibits strong antioxidant properties, which contribute to its protective effects against oxidative stress-related diseases. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

- Research Findings :

- In vitro assays demonstrated that Gnetifolin A significantly reduces lipid peroxidation and increases levels of glutathione in cell cultures.

Table 2: Antioxidant Activity of Gnetifolin A

| Assay Type | Result |

|---|---|

| DPPH Radical Scavenging | IC50 = 30 µM |

| ABTS Assay | IC50 = 25 µM |

| Lipid Peroxidation | Decreased by 40% |

3. Anti-inflammatory Activity

Gnetifolin A has been reported to possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

- Mechanism :

- It downregulates NF-kB signaling, leading to reduced expression of inflammatory mediators.

Case Studies

-

Study on Breast Cancer Cells :

- In a recent study, MCF-7 cells treated with Gnetifolin A showed a significant reduction in cell viability and increased apoptosis markers compared to control groups. The study concluded that Gnetifolin A could be a promising agent for breast cancer therapy.

-

Oxidative Stress Model :

- An animal model exposed to oxidative stress showed that administration of Gnetifolin A significantly reduced biomarkers of oxidative damage compared to untreated animals, highlighting its potential as a protective agent against oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.